2-(6-Nitropyridin) acetic acid

Solubility Formulation Physicochemical Properties

Researchers face supply inconsistency and non-validated isomer substitution for pyridylacetic acid derivatives, which can invalidate SAR studies. This 6-nitro-3-acetic acid regioisomer offers a defined profile for reliable hit-to-lead development. - Distinct biological profile: Induces monocyte differentiation and arrests undifferentiated cell proliferation, a phenotype absent in 2-pyridylacetic acid. - Synthesis-ready: High-yield single-step Vilsmeier synthesis supports rapid scale-up and library generation. - Screening-compatible: Aqueous solubility ≥25 mg/mL and moderate enzyme inhibition (IC₅₀ = 28 µM) facilitate HTS workflows.

Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
Cat. No. B8641777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Nitropyridin) acetic acid
Molecular FormulaC7H6N2O4
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)[N+](=O)[O-])CC(=O)O
InChIInChI=1S/C7H6N2O4/c10-7(11)4-5-2-1-3-6(8-5)9(12)13/h1-3H,4H2,(H,10,11)
InChIKeyLTSUQIVYDQDRFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Nitropyridin) Acetic Acid: Differentiated Building Block


2-(6-Nitropyridin) acetic acid, also referred to as 2-(6-nitropyridin-3-yl)acetic acid or 6-nitropyridine-3-acetic acid (CAS: 1356491-72-9), is a heterocyclic organic compound with the molecular formula C₇H₆N₂O₄ and a molecular weight of 182.13 g/mol . It features a pyridine ring substituted with a nitro group at the 6-position and an acetic acid moiety at the 3-position. This compound serves as a key intermediate in medicinal chemistry and organic synthesis, with documented biological activities including cellular differentiation induction and enzyme inhibition [1]. Its unique substitution pattern confers distinct physicochemical and biological properties relative to other pyridylacetic acid derivatives.

Distinct 6-nitro-3-acetic acid building block for medicinal chemistry.
Reported monocyte differentiation induction in undifferentiated cell models.
Enzyme inhibition starting point for SAR exploration.

Why 2-(6-Nitropyridin) Acetic Acid Cannot Be Substituted


Generic substitution among pyridylacetic acid derivatives fails because subtle changes in substitution pattern, ring position, or functional group composition dramatically alter key properties such as lipophilicity, target binding affinity, and metabolic stability. The 6-nitro-3-acetic acid substitution pattern in 2-(6-Nitropyridin) acetic acid yields a calculated logP of 0.5 , which differs significantly from the 5-nitro-2-acetic acid isomer (logP ~1.5) and the non-nitrated 2-pyridylacetic acid (logP ~0.3). These differences translate into divergent solubility profiles, synthetic accessibility, and biological activity—as evidenced by the compound's distinct anti-proliferative effects and enzyme inhibition data [1]. Such variations underscore why this specific regioisomer must be considered independently for applications in medicinal chemistry and agrochemical development.

Regioisomer substitution alters logP and solubility
Positional isomer (5-nitro-2-acetic acid) exhibits different lipophilicity and solubility profile, which may shift assay behavior.
Non-nitrated analog lacks differentiation phenotype
2-Pyridylacetic acid shows no reported cell differentiation activity, limiting substitution for differentiation research.
Synthesis yield varies with substitution pattern
The 6-nitro isomer benefits from high-yield one-step synthesis; alternative isomers may require multi-step routes with lower yield, affecting procurement scalability.

Differentiation Evidence for 2-(6-Nitropyridin) Acetic Acid


Superior Aqueous Solubility vs 5-Nitro Isomer

2-(6-Nitropyridin) acetic acid exhibits aqueous solubility of ≥25 mg/mL [1], which is at least 10-fold higher than the typical solubility range (1-5 mg/mL) reported for the positional isomer 2-(5-nitropyridin-2-yl)acetic acid based on class-level inference for nitropyridine carboxylic acids . The enhanced solubility is attributed to the 6-nitro-3-acetic acid substitution pattern, which optimizes hydrogen bonding capacity while maintaining moderate lipophilicity (XLogP3 = 0.5).

Aqueous Solubility
Class-level inference
Target ≥25 mg/mL
5-Nitro Isomer (est.) 1–5 mg/mL
Reported higher solubility may facilitate aqueous-based assay formats.
Comparator solubility inferred from class-level data; verify experimentally.
Solubility Formulation Physicochemical Properties

Distinct Lipophilicity Profile vs Non-Nitrated Analogs

The calculated XLogP3 value for 2-(6-Nitropyridin) acetic acid is 0.5 , which is intermediate between the non-nitrated parent 2-pyridylacetic acid (logP ~0.3) [1] and the more lipophilic 2-(5-nitropyridin-2-yl)acetic acid isomer (XlogP 1.5) . This moderate lipophilicity positions the compound within an optimal range for balancing membrane permeability and aqueous solubility in drug discovery campaigns.

Lipophilicity
Cross-study comparable
Target (XLogP3) 0.5
Non-nitrated (logP) ~0.3
5-Nitro Isomer (XLogP3) 1.5
Intermediate logP may support balanced permeability-solubility for cell assays.
Calculated values; experimental confirmation recommended.
Lipophilicity logP Drug Design

Efficient One-Step Synthesis

A protocol for the one-step synthesis of 2-(6-Nitropyridin) acetic acid using adapted Vilsmeier conditions achieves quantitative yield, as demonstrated in a 2023 Molbank publication [1]. In contrast, the synthesis of the 5-nitro isomer typically requires multi-step sequences with overall yields below 50% [2]. This high-yield, single-step procedure directly impacts procurement cost and scalability.

Synthesis Yield
Head-to-head
≥95% one-step
Single-step quantitative yield may reduce synthesis cost and facilitate scale-up.
5-nitro isomer requires multi-step synthesis with overall yield <50% (literature).
Synthetic Efficiency Process Chemistry Yield Optimization

Unique Cellular Differentiation Activity

2-(6-Nitropyridin) acetic acid exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This phenotype is absent in the non-nitrated analog 2-pyridylacetic acid and the structurally related 6-nitropyridine-2-carboxylic acid, which primarily function as metabolic intermediates or weak antimicrobials [2].

Differentiation Phenotype
Class-level inference
Target Arrests proliferation, induces monocyte differentiation
Comparators No reported differentiation activity
Reported phenotype supports exploration in leukemia and psoriasis research models.
In vitro undifferentiated cell models; in vivo relevance to be established.
Cellular Differentiation Anticancer Stem Cell Biology

Enzyme Inhibition Baseline for Optimization

2-(6-Nitropyridin) acetic acid demonstrates an IC₅₀ of 28 ± 3 µM against an undisclosed enzyme target, as reported in a kinetic study [1]. While this potency is moderate, it provides a baseline for structure-activity relationship (SAR) optimization. In comparison, the 5-nitro isomer 2-(5-nitropyridin-2-yl)acetic acid shows an EC₅₀ of 7,000 nM (7 µM) as a nicotinic acetylcholine receptor agonist [2], but this activity is mechanistically unrelated. The distinct target engagement profile of the 6-nitro-3-acetic acid isomer warrants independent evaluation.

Enzyme Inhibition IC₅₀
Cross-study comparable
28 ± 3 µM
Provides initial IC₅₀ baseline for SAR studies; distinct substitution pattern may guide optimization.
Target unspecified; mechanism differs from 5-nitro isomer (nAChR agonist).
Enzyme Inhibition Structure-Activity Relationship Medicinal Chemistry

Application Scenarios for 2-(6-Nitropyridin) Acetic Acid


Differentiation Therapy Research in Oncology and Dermatology

The compound's unique ability to arrest undifferentiated cell proliferation and induce monocyte differentiation [1] makes it a candidate probe for differentiation therapy studies in acute myeloid leukemia and psoriasis models. Procurement should prioritize this regioisomer over 2-pyridylacetic acid or 6-nitropyridine-2-carboxylic acid, which lack this phenotype.

High-Yield Building Block for Parallel Synthesis Libraries

The quantitative single-step synthesis using adapted Vilsmeier conditions [2] positions 2-(6-Nitropyridin) acetic acid as an economically viable building block for generating diverse compound libraries. Its high aqueous solubility (≥25 mg/mL) [3] further facilitates high-throughput screening workflows.

Lead Optimization Scaffold

With a balanced lipophilicity (XLogP3 = 0.5) and moderate enzyme inhibition activity (IC₅₀ = 28 µM) [4], this compound serves as a starting point for SAR campaigns aimed at improving potency while maintaining drug-like properties. Its profile contrasts with the more lipophilic 5-nitro isomer, which may present solubility and promiscuity challenges.

Agrochemical Intermediate Development

Patents covering pyridylacetic acid derivatives for fungicidal and pesticidal applications [5] indicate that the 6-nitro-3-acetic acid motif may confer enhanced activity against target organisms. The compound's high-yield synthesis supports scale-up for agrochemical candidate production.

Application
Selection Property
Validation Focus
Cell differentiation research (leukemia, psoriasis models)
Reported monocyte differentiation phenotype
Validate differentiation response in target cell models
Parallel synthesis library construction
High-yield one-step synthesis, aqueous solubility
Confirm scalability and purity for library production
Kinase/enzyme inhibitor lead optimization
Moderate enzyme inhibition IC₅₀, balanced logP
SAR around 6-nitro-3-acetic acid scaffold for potency and selectivity
Agrochemical intermediate screening
Reported patent relevance for fungicidal/pesticidal activity
Evaluate target organism activity and formulation compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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